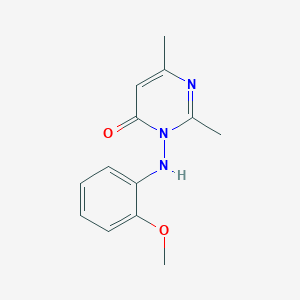
3-(2-Methoxyanilino)-2,6-dimethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one is an organic compound belonging to the class of pyrimidinones. This compound is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to a dimethylpyrimidinone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 2-methoxyaniline with 2,6-dimethylpyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidinone core or the methoxyphenyl group are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Applications De Recherche Scientifique
3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Comparaison Avec Des Composés Similaires
3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-methoxyphenyl isocyanate: This compound is used as a chemoselective reagent for amine protection and deprotection sequences.
3-((2-methoxyphenyl)methylidene)aminooxypropanoic acid: This compound is studied for its uses, interactions, and mechanism of action in various biological contexts.
The uniqueness of 3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.
Propriétés
Numéro CAS |
89544-96-7 |
|---|---|
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
3-(2-methoxyanilino)-2,6-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C13H15N3O2/c1-9-8-13(17)16(10(2)14-9)15-11-6-4-5-7-12(11)18-3/h4-8,15H,1-3H3 |
Clé InChI |
RWAYSKLRSRVJEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=N1)C)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)

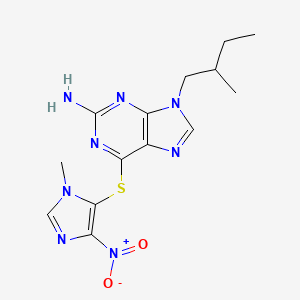

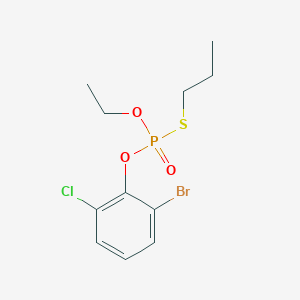

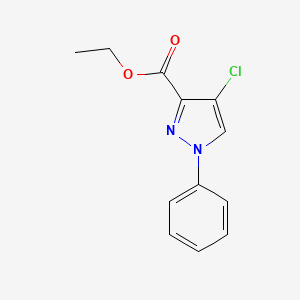
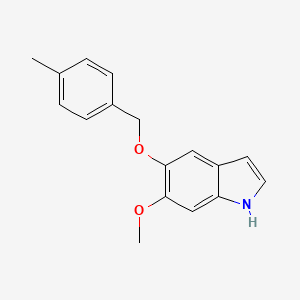


![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
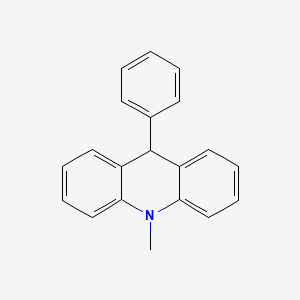
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
